molecular formula C14H11N3O4S B2464461 N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide CAS No. 477498-01-4

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2464461
CAS No.: 477498-01-4
M. Wt: 317.32
InChI Key: JLAQFQYLSLDPIB-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a nitrofuran moiety, a cyanoethylthio group, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Nitrofuranyl Intermediate: The initial step often involves the nitration of furan to produce 5-nitrofuran-2-carboxylic acid.

    Thioether Formation: The carboxylic acid is then converted to an acyl chloride using reagents like thionyl chloride. This intermediate reacts with 2-mercaptoethyl cyanide to form the thioether linkage.

    Amidation: Finally, the thioether intermediate undergoes amidation with an appropriate amine, such as aniline, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The cyanoethylthio group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted thioethers or amides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial or anticancer agent. The nitrofuran moiety is known for its bioactivity, and modifications to this structure can lead to compounds with enhanced biological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the nitrofuran and cyanoethylthio groups.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide: can be compared to other nitrofuran derivatives such as nitrofurantoin and furazolidone, which are known for their antimicrobial properties.

    Thioether-containing compounds: Similar compounds include those with thioether linkages, which are often used in pharmaceuticals for their stability and bioactivity.

Uniqueness

What sets this compound apart is the combination of the nitrofuran and cyanoethylthio groups, providing a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and potential modifications compared to simpler nitrofuran or thioether compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in synthetic chemistry, biology, and materials science.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c15-8-3-9-22-12-5-2-1-4-10(12)16-14(18)11-6-7-13(21-11)17(19)20/h1-2,4-7H,3,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAQFQYLSLDPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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